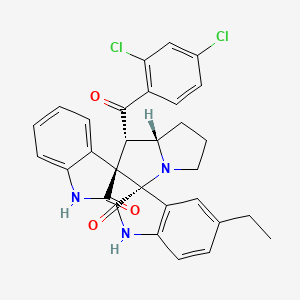
CID 17577991
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 17577991” is a chemical entity that has been studied for various applications in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 17577991 involves specific synthetic routes and reaction conditions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules in body fluids . This technique requires careful sample preparation to ensure accurate and robust analysis.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated chemical synthesis platforms. These platforms can perform and characterize chemical synthesis, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: CID 17577991 undergoes various types of chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in the reactions of this compound include argon (Ar), nitrogen (N2), and carbon monoxide (CO). The reactivity, energetics, and dynamics of bimolecular reactions involving this compound have been studied using position-sensitive coincidence methodology at center-of-mass collision energies of 4.3–5.0 eV .
Major Products: The major products formed from the reactions of this compound include various ions and molecular fragments. For example, collision-induced dissociation (CID) channels result in the formation of C+ and CH2N+ ions .
Scientific Research Applications
CID 17577991 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and molecular interactions. In biology, it is utilized for investigating cellular processes and molecular pathways. In medicine, this compound is explored for its potential therapeutic effects and drug development .
Mechanism of Action
The mechanism of action of CID 17577991 involves its interaction with specific molecular targets and pathways. For example, it may competitively and reversibly inhibit the activation of certain enzymes or proteins, leading to changes in cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 17577991 can be identified using databases like PubChem. These compounds may share structural similarities and exhibit comparable reactivity and applications .
Uniqueness: this compound is unique due to its specific chemical structure and properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound for further study and exploration.
Properties
Molecular Formula |
C30H25Cl2N3O3 |
|---|---|
Molecular Weight |
546.4 g/mol |
InChI |
InChI=1S/C30H25Cl2N3O3/c1-2-16-9-12-23-20(14-16)30(28(38)34-23)29(19-6-3-4-7-22(19)33-27(29)37)25(24-8-5-13-35(24)30)26(36)18-11-10-17(31)15-21(18)32/h3-4,6-7,9-12,14-15,24-25H,2,5,8,13H2,1H3,(H,33,37)(H,34,38)/t24-,25-,29+,30+/m0/s1 |
InChI Key |
JTBDYVBUXVTORT-DARZMLDPSA-N |
Isomeric SMILES |
CCC1=CC2=C(C=C1)NC(=O)[C@@]23[C@@]4([C@@H]([C@H]5N3CCC5)C(=O)C6=C(C=C(C=C6)Cl)Cl)C7=CC=CC=C7NC4=O |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C23C4(C(C5N3CCC5)C(=O)C6=C(C=C(C=C6)Cl)Cl)C7=CC=CC=C7NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















